molecular formula C17H19N3O5S B14731322 Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate CAS No. 7065-94-3

Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate

Cat. No.: B14731322
CAS No.: 7065-94-3
M. Wt: 377.4 g/mol
InChI Key: DTDBZGWVGFLMBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(5-chloropyridin-2-yl)amino]benzoate
  • Methyl 2-[(5-morpholin-4-ylpyridin-2-yl)amino]benzoate
  • Methyl 2-[(5-sulfonylpyridin-2-yl)amino]benzoate

Uniqueness

Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate is unique due to the presence of both the morpholine and sulfonyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

7065-94-3

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate

InChI

InChI=1S/C17H19N3O5S/c1-24-17(21)14-4-2-3-5-15(14)19-16-7-6-13(12-18-16)26(22,23)20-8-10-25-11-9-20/h2-7,12H,8-11H2,1H3,(H,18,19)

InChI Key

DTDBZGWVGFLMBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=NC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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